molecular formula C11H19N5O B2353944 (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2309705-92-6

(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2353944
CAS RN: 2309705-92-6
M. Wt: 237.307
InChI Key: PHXYMAZZKKFEGE-UHFFFAOYSA-N
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Description

The compound “(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a chemical compound that is a derivative of the 1,2,3-triazole family . It is related to a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .


Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .

Mechanism of Action

The mechanism of action of (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and serotonin systems.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include an increase in dopamine and serotonin levels, as well as an improvement in cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying specific neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various neurological disorders. Additionally, research could focus on developing new synthetic methods for producing this compound with higher yields and purity.

Synthesis Methods

There are several methods for synthesizing (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, including the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the use of N-alkylation reaction. These methods have been proven to be effective in producing high yields of the compound.

Scientific Research Applications

(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been widely used in scientific research, particularly in the study of the central nervous system. This compound has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(2)15-4-6-16(7-5-15)11(17)10-8-14(3)13-12-10/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXYMAZZKKFEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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